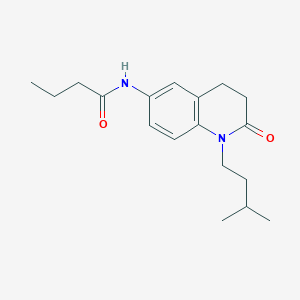

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Beschreibung

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a synthetic organic compound featuring a tetrahydroquinoline backbone modified with an isopentyl group at position 1 and a butyramide substituent at position 6. The tetrahydroquinoline core is a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring, with a ketone at position 7. The molecular formula is C₁₈H₂₅N₂O₂, with a molecular weight of 301.4 g/mol.

Eigenschaften

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-4-5-17(21)19-15-7-8-16-14(12-15)6-9-18(22)20(16)11-10-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIIUTFUTQRSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

This compound belongs to the class of quinoline derivatives, which are known to interact with a wide range of biological targets

Mode of Action

As a quinoline derivative, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions. The exact mechanism would depend on the specific target and the structural features of the compound.

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide are not fully understood yet. It is known that indole derivatives, which share a similar structure, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.

Cellular Effects

The cellular effects of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide are currently under investigation. Given the broad range of activities exhibited by similar indole derivatives, it is likely that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is not yet known. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biologische Aktivität

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core , which is often associated with various pharmacological activities. The molecular formula for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure allows for interactions with biological systems that may lead to therapeutic applications.

Biological Activities

Research indicates that compounds with similar structures to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide exhibit a range of biological activities:

1. Cannabinoid Receptor Modulation:

Studies have shown that tetrahydroquinoline derivatives can act as modulators of cannabinoid receptors. This suggests potential applications in appetite regulation and metabolic processes.

2. Antimicrobial Properties:

The sulfonamide moiety present in related compounds is known for its antibacterial properties. It is hypothesized that N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide may also possess antimicrobial activity.

3. Neuroprotective Effects:

In vitro studies indicate that derivatives of tetrahydroquinolines can exhibit neuroprotective effects. This property may be beneficial in treating cognitive disorders.

The mechanism of action for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide likely involves:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes involved in critical biological pathways. This could lead to alterations in metabolic processes and cellular signaling.

2. Receptor Interaction:

It may interact with various receptors in the body, modulating their activity and influencing physiological responses.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated the effects of tetrahydroquinoline derivatives on cannabinoid receptors; found significant modulation effects. |

| Study 2 | Reported antimicrobial activity for sulfonamide-containing compounds similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide. |

| Study 3 | Demonstrated neuroprotective effects in cell cultures treated with tetrahydroquinoline derivatives. |

Synthesis and Derivatives

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multi-step organic reactions:

Key Steps:

- Formation of the Quinoline Core: Achieved through cyclization reactions.

- Introduction of Functional Groups: Alkylation and amide bond formation are common methods used to introduce the isopentyl and butyramide groups.

These synthetic routes allow for further derivatization to enhance biological activity or selectivity against specific targets.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with two analogs from the evidence:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Variations: The isopentyl group in the target compound enhances lipophilicity compared to the methyl group in the analog. This may influence membrane permeability or metabolic stability. The butyramide group (C₃ chain) in the target compound vs.

Core Modifications: The compound incorporates a tetrahydroisoquinoline fused ring system, increasing structural complexity and rigidity. This could confer distinct binding modes compared to the simpler tetrahydroquinoline scaffold of the target compound.

Heterocyclic Additions :

- The analog replaces the butyramide with a thiazole-oxazole-carboxamide system, introducing additional heteroatoms (N, S) that may enhance solubility or modulate electronic properties.

Molecular Weight :

- The target compound (301.4 g/mol) is lighter than the analog (363.45 g/mol), suggesting differences in pharmacokinetic profiles such as absorption or distribution.

Research Findings and Limitations

- Synthetic Accessibility: The compound’s synthesis involves complex heterocyclic coupling reactions, whereas the target compound’s synthesis likely relies on amidation and alkylation steps. No yield or purity data are available.

- Safety and Handling: highlights safety protocols for structurally related tetrahydroquinoline derivatives (e.g., CAS 1428652-17-8), emphasizing the need for protective equipment and medical consultation upon exposure .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.